5-Bromo-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a piperidine moiety linked through an ether bond
Preparation Methods
The synthesis of 5-Bromo-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine moiety can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Thiophene Group: The thiophene ring is introduced via a substitution reaction, often using a halogenated thiophene derivative.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through condensation reactions involving suitable amines and carbonyl compounds.
Final Coupling: The piperidine-thiophene intermediate is coupled with the brominated pyrimidine under conditions that promote ether bond formation, such as using a base and a suitable solvent.
Chemical Reactions Analysis
5-Bromo-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while the piperidine ring can be reduced to form different hydrogenated derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in studies investigating the function of specific biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism by which 5-Bromo-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar compounds include:
5-Bromo-2-(piperazin-1-yl)pyrimidine: This compound features a piperazine ring instead of a piperidine ring, which may alter its biological activity and chemical reactivity.
5-Bromo-2-thiophenecarboxaldehyde: This compound has a thiophene ring directly attached to the brominated pyrimidine, differing in the absence of the piperidine moiety.
2-Bromo-5-methylpyridine: This compound is structurally simpler, lacking the piperidine and thiophene rings, which may result in different chemical properties and applications.
The uniqueness of 5-Bromo-2-({1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C15H18BrN3OS |
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Molecular Weight |
368.3 g/mol |
IUPAC Name |
5-bromo-2-[1-[(5-methylthiophen-2-yl)methyl]piperidin-4-yl]oxypyrimidine |
InChI |
InChI=1S/C15H18BrN3OS/c1-11-2-3-14(21-11)10-19-6-4-13(5-7-19)20-15-17-8-12(16)9-18-15/h2-3,8-9,13H,4-7,10H2,1H3 |
InChI Key |
UPHPMMLFPQXFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CN2CCC(CC2)OC3=NC=C(C=N3)Br |
Origin of Product |
United States |
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